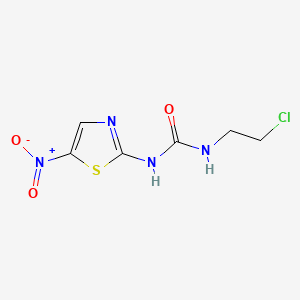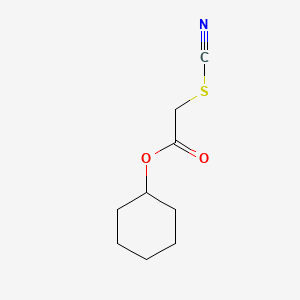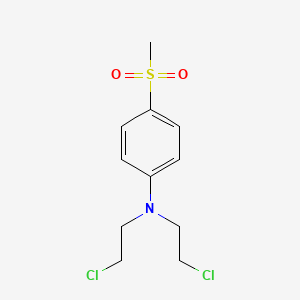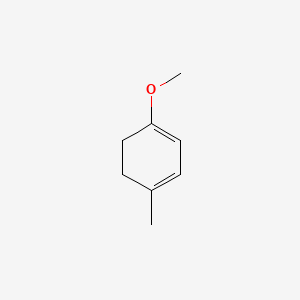
N-(2-Chloroethyl)-N'-(5-nitro-2-thiazolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea typically involves the reaction of 2-chloroethylamine with 5-nitro-2-thiazolyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N-(2-Aminoethyl)-N’-(5-amino-2-thiazolyl)urea.
Substitution: Formation of various substituted urea derivatives.
Hydrolysis: Formation of corresponding amines and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry: As a potential anticancer agent due to its ability to alkylate DNA.
Agriculture: As a herbicide or pesticide.
Materials Science: In the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to the disruption of cellular processes and ultimately cell death. The nitro group may also contribute to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-(4-nitrophenyl)urea
Uniqueness
N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This structural feature may enhance its reactivity and specificity in various applications compared to other urea derivatives.
Properties
CAS No. |
3311-98-6 |
|---|---|
Molecular Formula |
C6H7ClN4O3S |
Molecular Weight |
250.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C6H7ClN4O3S/c7-1-2-8-5(12)10-6-9-3-4(15-6)11(13)14/h3H,1-2H2,(H2,8,9,10,12) |
InChI Key |
DDSHNCNZUCXDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)NCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)



![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)


![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)


![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)


